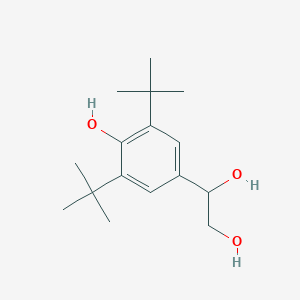

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol

Vue d'ensemble

Description

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol is a useful research compound. Its molecular formula is C16H26O3 and its molecular weight is 266.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds like 3,5-di-tert-butyl-4-hydroxyacetophenone have been found in human blood plasma , suggesting potential interactions with biological molecules.

Mode of Action

It’s structurally similar to antioxidants , which typically work by neutralizing harmful free radicals in the body. They donate an electron to the free radical, thereby reducing its reactivity.

Biochemical Pathways

Based on its structural similarity to known antioxidants , it may be involved in pathways related to oxidative stress and inflammation.

Activité Biologique

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol, also known by its CAS number 125489-21-6, is a synthetic phenolic antioxidant that exhibits various biological activities. This compound is part of a broader class of substances known as synthetic phenolic antioxidants (SPAs), which are widely utilized in industrial applications due to their ability to inhibit oxidative processes. This article explores the biological activity of this compound, focusing on its antioxidant properties, metabolic pathways, and potential health implications.

- Molecular Formula : C₁₆H₂₆O₃

- Molecular Weight : 266.38 g/mol

- Structure : The compound features a di-tert-butyl group and a hydroxyphenyl moiety, contributing to its antioxidant capabilities.

Antioxidant Activity

This compound demonstrates significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases.

The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. This compound's structure allows it to effectively scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components such as lipids, proteins, and DNA from oxidative damage.

Metabolism and Biomarkers

Recent studies have highlighted the metabolic pathways associated with this compound. A notable study involving rat metabolism indicated that metabolites of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants were identified in urine samples. Specifically, fenozan acid was detected as a urinary biomarker for human exposure to these antioxidants, with significant prevalence noted in human urine samples both before and after hydrolysis .

Key Findings from Metabolism Studies:

- Fenozan acid was found in 88% of urine samples pre-hydrolysis and 98% post-hydrolysis.

- The geometric mean concentration was significantly higher after hydrolysis (10.2 ng/mL), indicating extensive metabolism and potential human exposure to SPAs .

Case Studies

Several case studies have explored the implications of this compound in various contexts:

- Environmental Exposure : Studies have shown that this compound can be found in both indoor and outdoor environments due to its widespread use in polymers and plastics. Its metabolites serve as potential biomarkers for assessing human exposure levels.

- Health Implications : The antioxidant properties of this compound suggest potential protective effects against diseases related to oxidative stress, including cardiovascular diseases and cancer. However, further research is necessary to fully elucidate these health benefits.

Comparative Analysis

The following table summarizes the biological activities compared with other common antioxidants:

| Compound Name | Type | Antioxidant Activity | Notable Effects |

|---|---|---|---|

| This compound | Synthetic Phenolic Antioxidant | High | Protects against oxidative stress |

| Butylated Hydroxyanisole (BHA) | Synthetic Antioxidant | Moderate | Used in food preservation |

| Vitamin C | Natural | High | Supports immune function |

| Vitamin E | Natural | Moderate | Protects cell membranes |

Applications De Recherche Scientifique

Antioxidant Properties

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol is recognized for its potent antioxidant capabilities. It helps in the prevention of oxidative stress in biological systems, which is crucial for maintaining cellular integrity and function. This property is particularly valuable in:

- Food Industry : Used as a food preservative to extend shelf life by preventing lipid oxidation.

- Cosmetics : Incorporated into formulations to protect skin from oxidative damage caused by environmental stressors.

Stabilizer in Polymers

This compound serves as an effective stabilizer for various polymers. Its ability to inhibit degradation processes makes it essential in:

- Plastics : Enhancing the thermal stability of polyolefins and other polymeric materials.

- Rubber Industry : Used to improve the durability and lifespan of rubber products by preventing oxidative degradation.

Pharmaceutical Applications

In the pharmaceutical sector, this compound acts as a potential therapeutic agent due to its anti-inflammatory properties. Research indicates its effectiveness in:

- COX Inhibition : It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

Biochemical Research

This compound is utilized in various biochemical studies focusing on:

- Cell Signaling Pathways : Investigating its effects on pathways involving AMPK and histone modifications.

- Cancer Research : Exploring its potential role in modulating epigenetic factors and influencing tumor growth dynamics.

Case Studies

Propriétés

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-15(2,3)11-7-10(13(18)9-17)8-12(14(11)19)16(4,5)6/h7-8,13,17-19H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHPOIDLODPOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.